4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone
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Overview
Description
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone is a chemical compound with the molecular formula C14H14O3 . It is a cyclic enone derivative and a member of the benzylphenols class of chemical compounds. This compound features a substituted benzene ring and an enone functional group, making it a potential component of various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Piancatelli rearrangement, which is an acid-catalyzed water-mediated rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones . This reaction typically requires strong acids such as formic acid, polyphosphoric acid, or p-toluenesulfonic acid in an acetone-water solvent system .
Industrial Production Methods
the Piancatelli rearrangement mentioned above can be scaled up for industrial purposes, given its simple experimental conditions and general applicability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enone functional group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding alcohol.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways. The compound’s enone functional group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(3-methoxyphenyl)cyclopent-2-enone
- 4-Hydroxy-2-(4-methoxybenzyl)cyclopent-2-enone
- 4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-en-1-one
Uniqueness
4-Hydroxy-2-(3-methoxybenzyl)cyclopent-2-enone is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and methoxy groups.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-hydroxy-2-[(3-methoxyphenyl)methyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O3/c1-16-12-4-2-3-9(6-12)5-10-7-11(14)8-13(10)15/h2-4,6-7,11,14H,5,8H2,1H3 |
InChI Key |
XDDBMMQWDBJKDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(CC2=O)O |
Origin of Product |
United States |
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